molecular formula C16H13N3O3 B11990813 2-(4-Oxo-3(4H)-quinazolinyl)ethyl nicotinate

2-(4-Oxo-3(4H)-quinazolinyl)ethyl nicotinate

Cat. No.: B11990813
M. Wt: 295.29 g/mol
InChI Key: LXQDBOHWODIKLW-UHFFFAOYSA-N
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Description

2-(4-Oxo-3(4H)-quinazolinyl)ethyl nicotinate is a compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-3(4H)-quinazolinyl)ethyl nicotinate typically involves the condensation of anthranilic acid with nicotinic acid derivatives. One common method involves the reaction of anthranilic acid with nicotinoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-3(4H)-quinazolinyl)ethyl nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Oxo-3(4H)-quinazolinyl)ethyl nicotinate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases, which play a role in cell signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxo-3(4H)-quinazolinyl)ethyl nicotinate stands out due to its specific nicotinate moiety, which can enhance its biological activity and selectivity. This unique structure allows it to interact with different molecular targets compared to other quinazoline derivatives .

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)ethyl pyridine-3-carboxylate

InChI

InChI=1S/C16H13N3O3/c20-15-13-5-1-2-6-14(13)18-11-19(15)8-9-22-16(21)12-4-3-7-17-10-12/h1-7,10-11H,8-9H2

InChI Key

LXQDBOHWODIKLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC(=O)C3=CN=CC=C3

Origin of Product

United States

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